(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is a chiral piperazine derivative characterized by the presence of both ethyl and methyl groups on the piperazine ring. Its molecular formula is , with a molecular weight of approximately 164.68 g/mol. The compound exists as a dihydrochloride salt, which enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmaceutical formulations .
The piperazine ring structure is present in many biologically active molecules. Research suggests (S)-1-Ethyl-3-methyl-piperazine dihydrochloride may interact with various biological processes due to this structural feature. However, the specific mechanisms and targets require further investigation.Source:
As a chiral molecule, (S)-1-Ethyl-3-methyl-piperazine dihydrochloride has the potential to be used as a building block or catalyst in asymmetric synthesis reactions. These reactions produce enantiomerically pure compounds, which are crucial in drug development and other fields.Source:
Due to its well-defined structure, (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be used as a reference standard in analytical chemistry applications. This allows for the comparison and identification of similar compounds. Source:
These reactions allow for the modification of the piperazine structure, enabling the synthesis of various derivatives with distinct properties.
Research indicates that (S)-1-Ethyl-3-methyl-piperazine dihydrochloride exhibits significant biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, piperazine derivatives are known to possess:
The synthesis of (S)-1-Ethyl-3-methyl-piperazine dihydrochloride can be achieved through multiple methods:
These methods have been optimized for efficiency and cost-effectiveness, facilitating the compound's production for research and industrial applications.
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride has diverse applications across several fields:
Interaction studies involving (S)-1-Ethyl-3-methyl-piperazine dihydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
These investigations are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with (S)-1-Ethyl-3-methyl-piperazine dihydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Piperazine | Parent compound; basic structure | Widely used in pharmaceuticals; lacks substituents |
1-Methylpiperazine | Contains a methyl group at position 1 | Simpler derivative; less potent than ethyl variant |
4-Ethylpiperidine | Ethyl group at position 4 | Exhibits different pharmacological profiles |
2-(4-Methylpiperazin-1-yl)ethanol | Contains an additional hydroxyl group | Potentially more soluble; used in drug formulations |
(S)-1-Ethyl-3-methyl-piperazine dihydrochloride is unique due to its specific substitution pattern, which confers distinct chemical and biological properties compared to these similar compounds. Its chiral configuration and potential applications in drug development further differentiate it from other piperazine derivatives .